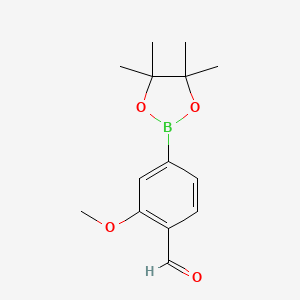

2-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde

Beschreibung

2-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde (CAS: 956431-01-9) is a boronic ester derivative widely employed in Suzuki-Miyaura cross-coupling reactions due to its stability and reactivity . Its molecular formula is C₁₃H₁₇BO₃ (MW: 232.088 g/mol), featuring a benzaldehyde core substituted with a methoxy group at the 2-position and a pinacol-protected boronate group at the 4-position . The compound is commercially available (e.g., CymitQuimica, Combi-Blocks) in varying quantities (1g–10g), with purity typically ≥95% . Its applications span organic synthesis, materials science, and pharmaceutical intermediates, particularly in constructing biaryl motifs .

Eigenschaften

IUPAC Name |

2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19BO4/c1-13(2)14(3,4)19-15(18-13)11-7-6-10(9-16)12(8-11)17-5/h6-9H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWMIBTMNBYRUHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19BO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Detailed Synthetic Procedures and Conditions

| Step | Reaction Type | Reagents & Catalysts | Solvent & Conditions | Yield & Notes |

|---|---|---|---|---|

| 1. Bromination of 2-Methoxybenzaldehyde | Electrophilic aromatic substitution | Bromine or NBS (N-bromosuccinimide) | Typically in an inert solvent like dichloromethane, controlled temperature | Provides bromo-substituted intermediate |

| 2. Formation of Boronic Acid Pinacol Ester | Esterification of boronic acid with pinacol | Pinacol, boronic acid intermediate | Ambient temperature, often under inert atmosphere | Protects boronic acid for cross-coupling |

| 3. Suzuki-Miyaura Cross-Coupling or Direct Borylation | Pd-catalyzed coupling or Ir-catalyzed borylation | Pd(PPh3)4, Pd2(dba)3, or other Pd catalysts; bases like K3PO4 or K2CO3 | Solvents: THF, 1,4-dioxane, methanol/toluene mixtures; temperatures 60–100°C; inert atmosphere | Yields range from 76% to over 95% depending on conditions |

| 4. Oxidation/Final Functionalization | Oxidation to aldehyde if needed | Oxidants like KMnO4 or CrO3 (less common due to sensitivity) | Mild conditions to avoid boronate hydrolysis | Ensures aldehyde group is preserved |

Representative Experimental Data from Literature

| Reference | Reaction Details | Yield | Purity | Notes |

|---|---|---|---|---|

| Palladium-catalyzed borylation of brominated methoxybenzaldehyde using pinacolborane and Pd(dppf)Cl2 in 1,4-dioxane/water at 100°C for 18 h | 76% isolated after column chromatography (hexanes/ethyl acetate) | >95% by HPLC | Protection of aldehyde crucial to avoid side reactions | |

| Cross-coupling with tris-(dibenzylideneacetone)dipalladium(0) and tri(m-tolyl)phosphine in THF at 60°C under argon atmosphere | 95.3% yield, 99.1% purity by HPLC | 95.3% | High yield and purity with optimized catalyst system | |

| Suzuki coupling with tetrakis(triphenylphosphine)palladium(0) and sodium carbonate in THF/water reflux for 30 h | 0.3 g isolated product | Purified by column chromatography and recrystallization | Long reaction time under inert atmosphere required |

Reaction Mechanisms and Catalysts

- Suzuki-Miyaura Cross-Coupling: The key step involves oxidative addition of the aryl bromide to Pd(0), transmetallation with the boronate ester, and reductive elimination to form the C–B bond.

- Catalysts: Commonly used palladium catalysts include Pd(PPh3)4, Pd2(dba)3, and Pd(dppf)Cl2. Ligands such as tri(m-tolyl)phosphine and bis(di-tert-butyl(4-dimethylaminophenyl)phosphine) improve catalyst activity and selectivity.

- Bases: Potassium phosphate, potassium carbonate, and sodium carbonate are employed to facilitate transmetallation.

- Solvents: Tetrahydrofuran, 1,4-dioxane, methanol, and toluene mixtures are typical, with reactions performed under inert atmosphere (argon or nitrogen) to prevent boronate hydrolysis.

Analytical and Purification Techniques

- Purity Confirmation: High-performance liquid chromatography (HPLC) with C18 columns using acetonitrile/water gradients.

- Structural Verification: Nuclear Magnetic Resonance (NMR) spectroscopy shows characteristic aldehyde proton (~10 ppm), aromatic protons (7.2–7.7 ppm), and methyl groups of the dioxaborolane (~1.2 ppm).

- Mass Spectrometry: High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., [M+H]+ at 262.10 g/mol).

- Purification: Column chromatography on silica gel using hexanes/ethyl acetate or toluene mixtures; recrystallization from toluene/ethanol.

Summary Table of Key Preparation Parameters

| Parameter | Range / Typical Value | Comments |

|---|---|---|

| Catalyst loading | 0.1–1 mol% Pd | Depends on catalyst type |

| Base equivalents | 1.5–2 equivalents | K3PO4, K2CO3 commonly used |

| Temperature | 60–100°C | Reflux or controlled heating |

| Reaction time | 2–30 hours | Longer times for lower catalyst loading |

| Atmosphere | Argon or nitrogen | Prevents moisture and oxygen exposure |

| Solvent | THF, 1,4-dioxane, toluene mixtures | Solubility and stability considerations |

| Yield | 76–95% | High yields achievable with optimized conditions |

| Purity | >95% by HPLC | Essential for research and industrial use |

Industrial Considerations

- Continuous Flow Synthesis: For scale-up, continuous flow reactors with automated control improve reproducibility and safety.

- Catalyst Recycling: Use of heterogeneous catalysts or ligand optimization can reduce costs.

- Storage: The compound is moisture-sensitive due to the boronate ester; storage under inert gas at low temperature (−20°C) in amber containers is recommended to maintain stability.

Analyse Chemischer Reaktionen

Types of Reactions

2-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde: can undergo various types of chemical reactions, including:

Oxidation: : The benzaldehyde group can be further oxidized to form carboxylic acids.

Reduction: : The compound can be reduced to form alcohols or other reduced derivatives.

Substitution: : The boronic ester group can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: : Nucleophiles like amines and alcohols can be used in substitution reactions, often in the presence of a catalyst.

Major Products Formed

Oxidation: : Carboxylic acids

Reduction: : Alcohols

Substitution: : Various boronic acid derivatives

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

Cross-Coupling Reactions

One of the primary applications of 2-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde is in cross-coupling reactions. This compound acts as a boron-containing reagent that facilitates the formation of carbon-carbon bonds through palladium-catalyzed reactions such as Suzuki-Miyaura coupling. The presence of the dioxaborolane moiety enhances the reactivity and stability of the compound in these reactions .

Synthesis of Novel Compounds

The compound has been employed in the synthesis of various novel compounds that exhibit interesting optical and electrochemical properties. For instance, it has been used to create copolymers based on benzothiadiazole and electron-rich arene units. These materials are significant for applications in organic electronics and photovoltaics due to their enhanced charge transport properties .

Materials Science

Polymer Chemistry

In polymer chemistry, this compound serves as a building block for synthesizing advanced materials. Its incorporation into polymer backbones can lead to materials with tailored properties suitable for applications in organic light-emitting diodes (OLEDs) and organic solar cells. The compound's ability to influence the optical properties of polymers makes it valuable for developing next-generation optoelectronic devices .

Medicinal Chemistry

Potential Drug Development

Research indicates that derivatives of this compound may possess biological activity that could be harnessed for drug development. The structural features provided by the dioxaborolane group can enhance the pharmacokinetic profiles of potential drug candidates. Studies are ongoing to explore its efficacy against various biological targets .

Case Study 1: Synthesis of Copolymers

A study demonstrated the use of this compound in synthesizing a series of copolymers from benzothiadiazole and electron-rich arene units. The resulting materials exhibited improved charge mobility and stability under operational conditions compared to traditional polymers used in organic electronics .

Case Study 2: Drug Discovery

In a recent investigation into potential anticancer agents, derivatives of this compound were evaluated for their cytotoxicity against human cancer cell lines. Preliminary results indicated that certain modifications to the dioxaborolane structure increased potency while reducing off-target effects .

Wirkmechanismus

The mechanism by which 2-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde exerts its effects involves its interaction with molecular targets and pathways. The boronic ester group can form reversible covalent bonds with diols and other nucleophiles, which can modulate biological processes and chemical reactions.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Substituent Effects on Reactivity and Stability

Table 1: Key Structural and Functional Differences

*Yields vary based on synthetic routes; e.g., thiophene analogs achieve 76% (Debus-Radziszewski reaction) , while chloro-ethoxy derivatives yield 48% .

Electronic and Steric Influences

Stability and Handling

Commercial Availability

- The target compound is widely available (e.g., CymitQuimica: 1g = €136) , whereas analogs like 4-hydroxy-5-methoxy derivatives () are less common, limiting their practical use .

Biologische Aktivität

2-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde is an organoboron compound that has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, summarizing relevant data from various studies and highlighting its applications in medicinal chemistry.

- IUPAC Name : this compound

- Molecular Formula : CHBO

- Molecular Weight : 222.08 g/mol

- CAS Number : 1195-66-0

Biological Activity Overview

The biological activities of this compound have been explored in various contexts:

Antimicrobial Activity

Recent studies indicate that boron-containing compounds exhibit significant antimicrobial properties. For instance:

- Minimum Inhibitory Concentration (MIC) values for related compounds against multidrug-resistant strains of bacteria have been reported to range from 4–8 μg/mL for Staphylococcus aureus and Mycobacterium species. These findings suggest a promising avenue for developing new antimicrobial agents based on the structure of this compound .

Anticancer Potential

The compound's structural features align with known anticancer agents:

- In vitro studies have shown that related dioxaborolane derivatives can inhibit cell proliferation in various cancer cell lines. Notably, one study reported an IC value of 0.126 μM against MDA-MB-231 triple-negative breast cancer cells . This suggests that modifications to the dioxaborolane structure could enhance its selectivity and potency against cancer cells.

The mechanisms underlying the biological activity of this compound are still under investigation. However:

- It is hypothesized that the boron atom facilitates interactions with biological macromolecules such as proteins and nucleic acids. This interaction may disrupt critical cellular processes leading to cell death or inhibition of growth in pathogens and cancer cells .

Case Studies

- Antimicrobial Efficacy :

- Anticancer Activity :

Research Findings Summary Table

Q & A

Q. What synthetic routes are commonly employed to prepare 2-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde?

The compound is typically synthesized via Suzuki-Miyaura cross-coupling or direct boronation of pre-functionalized benzaldehyde derivatives. For example, a modified Debus-Radziszewski reaction can be used, where a benzaldehyde precursor undergoes condensation with a boronate ester. highlights a similar synthesis using 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde, yielding 76% via column chromatography (hexanes/EtOAC). Key steps include protecting the aldehyde group during boronate ester formation and optimizing reaction time/temperature to avoid side reactions .

Q. How can researchers validate the purity and structural integrity of this compound?

Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) are critical. For instance, the NMR spectrum should show characteristic peaks: a singlet for the aldehyde proton (~10 ppm), aromatic protons (7.2–7.7 ppm), and the dioxaborolane methyl groups (~1.2 ppm). HRMS data (e.g., [M+H] at 441.09) confirm molecular weight . Purity (>95%) can be verified via HPLC with a C18 column (acetonitrile/water gradient).

Q. What storage conditions are recommended to maintain stability?

The compound is moisture-sensitive due to the boronate ester. Store under inert gas (argon/nitrogen) at −20°C in amber vials. notes commercial suppliers provide it in sealed containers with desiccants. Avoid prolonged exposure to light or acidic/basic conditions, which may hydrolyze the boronate .

Advanced Research Questions

Q. How can conflicting synthetic yields (e.g., 27% vs. 76%) be analyzed and resolved?

Yield discrepancies often arise from reaction conditions or purification methods. For example, reports a 27% yield for a morpholine derivative due to competing side reactions, while achieved 76% via optimized stoichiometry and solvent selection. To resolve:

Q. What strategies enhance the compound’s reactivity in Suzuki-Miyaura cross-couplings?

The boronate ester’s steric hindrance (tetramethyl groups) can slow transmetallation. Mitigation strategies:

Q. How does this compound function in hydrogen peroxide (H2 _22O2_22) sensing applications?

The boronate ester reacts with HO via oxidative deboronation, releasing a fluorescent aldehyde derivative. demonstrates that introducing an imine group (e.g., OTBPA) accelerates deboronation 40-fold, enabling ppb-level detection. Design considerations:

Q. What analytical methods resolve ambiguities in distinguishing regioisomers or degradation products?

- X-ray Crystallography : If single crystals are obtained (e.g., via slow evaporation in EtOAc), SHELXL () can determine absolute configuration.

- 2D NMR (COSY, HSQC) : Differentiates between ortho/meta substitution patterns.

- LC-MS/MS : Identifies hydrolyzed byproducts (e.g., boronic acid derivatives) .

Data Contradictions and Methodological Solutions

Key Applications in Academic Research

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.